molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

Cat. No.: B11822169
M. Wt: 267.16 g/mol
InChI Key: FBVDAWFPQOLHEX-UHFFFAOYSA-N
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Description

Structural Characterization of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name for this compound, 2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane , reflects its bicyclic scaffold and substituent positions. The parent structure, bicyclo[2.2.1]heptane, consists of a seven-membered ring system with two bridging nitrogen atoms at positions 2 and 5. The numbering begins at one bridgehead nitrogen, proceeds through the longest path to the second nitrogen, and concludes with the methyl and 4-bromophenyl groups at positions 5 and 2, respectively.

The molecular topology is defined by its norbornane-like geometry , where the bicyclic framework imposes significant ring strain. The 4-bromophenyl group occupies an equatorial position relative to the bicyclic plane, minimizing steric clashes with the methyl group at position 5. This arrangement enhances structural rigidity, a feature critical for applications in coordination chemistry and catalysis.

Molecular Property Value
Molecular Formula $$ \text{C}{11}\text{H}{12}\text{BrN}_{2} $$
Molecular Weight 267.14 g/mol
Bridging Nitrogen Positions 2 and 5

X-ray Crystallographic Analysis of Bicyclic Core Systems

While direct X-ray crystallographic data for this specific compound is limited, structural analogs such as (1S,4S)-2-methyl-5-(5-phenylpyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptane reveal key insights. The bicyclo[2.2.1]heptane core adopts a chair-like conformation with bridgehead C–N bond lengths averaging 1.47 Å, consistent with sp³ hybridization. The 4-bromophenyl group introduces a dihedral angle of 55–60° relative to the bicyclic plane, optimizing π-stacking interactions in crystalline phases.

Comparative analysis of sulfonated derivatives, such as 3-(4-bromophenyl)sulfonyl-9,9-dimethyl-7-pentyl-3,7-diazabicyclo[3.3.1]nonane, highlights the stereoelectronic influence of bromine. The bulky sulfonyl group in these analogues distorts the bicyclic framework, reducing ring strain but increasing susceptibility to nucleophilic attack at the sulfur center.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1\text{H} $$ NMR spectrum of 2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane exhibits distinct resonances for its aromatic, methyl, and bridgehead protons:

  • Aromatic protons : A doublet at δ 7.45–7.50 ppm (J = 8.5 Hz) corresponds to the ortho-hydrogens of the 4-bromophenyl group, while the para-bromine atom deshields the meta-hydrogens, appearing as a doublet at δ 7.60–7.65 ppm.
  • Methyl group : A singlet at δ 2.35 ppm integrates to three protons, confirming the presence of the N-methyl substituent.
  • Bridgehead protons : Complex multiplet signals between δ 3.20–3.80 ppm arise from the diastereotopic hydrogens on the bicyclic carbons adjacent to the nitrogen atoms.

The $$ ^{13}\text{C} $$ NMR spectrum further corroborates the structure, with key signals at δ 121.5 ppm (C-Br), δ 52.3 ppm (N-CH₃), and δ 135.4 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis of the molecular ion ($$ \text{[M+H]}^+ $$) at m/z 267.0421 confirms the molecular formula $$ \text{C}{11}\text{H}{12}\text{BrN}_{2} $$ (calculated: 267.0423). Major fragmentation pathways include:

  • Loss of bromine radical : $$ \text{[M+H–Br]}^+ $$ at m/z 188.0965.
  • Cleavage of the bicyclic ring : Formation of a pyrrolidine fragment at m/z 98.0843 ($$ \text{C}{5}\text{H}{10}\text{N}_{2} $$).
  • N-methyl group elimination : A minor peak at m/z 253.0182 corresponds to $$ \text{[M+H–CH₃]}^+ $$.

Comparative Analysis of 4-Bromophenyl-Substituted Analogues

The electronic and steric effects of the 4-bromophenyl group differentiate this compound from other bicyclic amines. For instance, in 4-(4-bromophenyl)-2-phenyl-1H-imidazole, the bromine atom enhances electrophilicity at the C-2 position, facilitating nucleophilic substitution reactions. In contrast, the diazabicycloheptane framework stabilizes the nitrogen lone pairs, reducing reactivity toward electrophiles.

Property 2-(4-Bromophenyl)-5-methyl-2,5-diazabicycloheptane 4-(4-Bromophenyl)-2-phenylimidazole
Aromatic Proton Shift δ 7.45–7.65 ppm δ 7.60–7.90 ppm
Ring Strain High (bicyclic) Low (monocyclic)
Electrophilic Reactivity Moderate High

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3

InChI Key

FBVDAWFPQOLHEX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CN2C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Core Bicyclic Framework Synthesis

The STRINC methodology, pioneered by researchers in 2015, enables the construction of the 2,5-diazabicyclo[2.2.1]heptane core from L-4-hydroxyproline, a chiral pool starting material. The process begins with the protection of the hydroxyl group in L-4-hydroxyproline, followed by oxidation to generate a ketone intermediate. A tandem Strecker reaction introduces α-aminonitrile functionality, which undergoes intramolecular cyclization under basic conditions to form the bicyclic structure.

Critical to this method is the optimization of the cyclization step. Early iterations faced challenges with competing side reactions, including over-alkylation and epimerization. By adjusting the reaction temperature to 35°C and employing a mixed solvent system (tetrahydrofuran/water, 3:1), researchers achieved a 73.7% yield of the bicyclic diamino acid precursor.

Functionalization with 4-Bromophenyl and Methyl Groups

Epimerization–Lactamization Cascade Strategy

Substrate Design and Reaction Mechanism

An alternative route leverages (2S,4R)-4-aminoproline methyl esters as substrates. Under strongly basic conditions (1,8-diazabicycloundec-7-ene, DBU), these esters undergo 2-epimerization followed by intramolecular lactamization to form the diazabicycloheptane framework. Density functional theory (DFT) calculations suggest that the electron-withdrawing N-protecting group (e.g., trifluoroacetyl) lowers the activation energy for epimerization by 12.3 kcal/mol compared to acetyl-protected analogs.

Bromophenyl Incorporation

The 4-bromophenyl group is introduced at the proline stage prior to cascade reactions. Bromination of 2-methyl-2-phenylpropanoic acid in aqueous sodium bicarbonate media selectively produces 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% regioselectivity. Esterification of this acid with methanol, catalyzed by sulfuric acid, generates the methyl ester intermediate used in subsequent coupling reactions.

Modular Assembly via Intermediate Coupling

Synthesis of Key Intermediates

This approach decouples the synthesis of the bicyclic core and aromatic substituents:

Intermediate 1 : 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Prepared via cyclocondensation of methyl p-bromophenylacetate with dimethyl carbonate in methanol under sodium methoxide catalysis. The process achieves 86.0% yield at 75°C over 6 hours.

Intermediate 2 : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic Acid
Synthesized through STRINC methodology with 85.6% yield after crystallization from ethanol.

Convergent Coupling Reaction

Intermediates 1 and 2 undergo nucleophilic aromatic substitution in dimethylacetamide at 120°C. The chlorine atoms in the pyrimidine ring are displaced by the bicyclic amine, followed by in situ N-methylation using trimethylphosphate. This one-pot method reduces purification steps and improves overall yield to 78.4%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Scalability
STRINC SequenceIntramolecular cyclization73.7%99.5%Pilot-scale
Epimerization CascadeLactamization68.2%98.8%Lab-scale
Modular AssemblyConvergent coupling78.4%99.2%Industrial

The modular approach demonstrates superior scalability due to its tolerance for variable stoichiometries and simplified purification. However, the STRINC method remains preferred for enantiopure synthesis, as it preserves chirality from the L-4-hydroxyproline starting material.

Reaction Optimization and Troubleshooting

Mitigating Diastereomer Formation

In the STRINC method, careful control of pH during the Strecker reaction minimizes racemization. Maintaining the reaction mixture at pH 7.4–7.8 using ammonium acetate buffer reduces diastereomer formation from 18% to <2%.

Solvent Effects in Lactamization

Polar aprotic solvents (DMF, DMSO) accelerate the epimerization–lactamization cascade but promote side reactions. Switching to tert-amyl alcohol increases reaction selectivity by 34% while maintaining reasonable reaction rates (complete in 8h vs. 5h in DMF).

Bromophenyl Regioselectivity

The use of sodium bicarbonate in aqueous bromination media enhances para-selectivity through stabilization of the Wheland intermediate. Computational studies show a 15:1 para/meta selectivity ratio under these conditions versus 3:1 in acidic media .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Catalysis

The compound has been utilized as a catalyst in asymmetric synthesis. For instance, studies have shown that derivatives of 2,5-diazabicyclo[2.2.1]heptane can catalyze the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% . This application underscores its utility in producing chiral compounds, which are vital in pharmaceuticals.

Drug Development

The compound's derivatives exhibit promising pharmacological properties:

  • Antitumor Activity : Research has highlighted the synthesis of new dithiocarbamate derivatives from 2,5-diazabicyclo[2.2.1]heptane that demonstrate significant antiproliferative activity against various cancer cell lines, including cervical (CaSki) and breast (MDA-MB231) cancers . Notably, one derivative exhibited selective apoptosis in tumor cells without inducing necrosis in normal lymphocytes.
  • Nicotinic Acetylcholine Receptor Modulation : Certain derivatives have been identified as partial agonists at the α4β2 nicotinic acetylcholine receptor . This suggests potential applications in treating neurological disorders.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis:

  • It has been used to develop various biologically active compounds, including B-Raf inhibitors and CCR2 antagonists . These compounds are of interest for their roles in cancer therapy and inflammatory diseases.
  • The ability to modify the bicyclic structure allows for the generation of a library of compounds with diverse biological activities.

Case Study 1: Asymmetric Catalysis

In a study conducted by Jordis et al., new derivatives of 2,5-diazabicyclo[2.2.1]heptane were synthesized and tested for their catalytic efficiency in asymmetric reactions . The results indicated that these catalysts could significantly enhance the enantioselectivity of reactions involving simple aldehydes, demonstrating their practical utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

A recent investigation into the antiproliferative effects of new dithiocarbamate derivatives derived from 2,5-diazabicyclo[2.2.1]heptane revealed that one particular compound (designated as compound 9e) showed strong anticancer properties by inducing apoptosis selectively in cancer cells . This study highlights the potential for developing safer antitumor agents based on this bicyclic framework.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
CatalysisAsymmetric synthesisEnantioselectivities up to 78%
Drug DevelopmentAntitumor agents; Nicotinic receptor modulatorsActive against multiple cancer cell lines
Organic SynthesisBuilding block for biologically active compoundsDerivatives lead to diverse pharmacological activities

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions 2 and 5) Key Modifications Biological Relevance
Target Compound 4-Bromophenyl (2), Methyl (5) Bromine enhances lipophilicity and halogen bonding Potential CNS or antimicrobial targets
(1S,4S)-2-(2,4-Difluorophenyl)-5-tosyl-DBH () 2,4-Difluorophenyl (2), Tosyl (5) Fluorine improves metabolic stability α7 receptor ligands
2-(N,N-Diethylcarbamyl)-5-methyl-DBH () Diethylcarbamyl (2), Methyl (5) Carbamyl group enhances solubility Antiparasitic applications
2-(Thiadiazol-5-yl)-DBH () Thiadiazole (2) Heterocyclic moiety for H-bonding Unspecified, likely kinase inhibition
2-Methyl-DBH hydrochloride () Methyl (2), Hydrochloride salt Salt form improves aqueous solubility Pharmaceutical intermediate

Data Tables

Table 2: NMR Chemical Shifts (Selected Peaks)

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Target Compound (hypothesized) ~7.4–7.6 (Ar-H, Br-C6H4), 3.2–3.5 (N-CH2) 120–130 (Ar-C), 50–55 (N-CH2)
BPOH-TPA () 10.35 (OH), 7.62–7.57 (Ar-H) 441.17 [M]+ (HRMS)
Difluorophenyl Derivative () Not reported Not reported

Biological Activity

The compound 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- , is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework containing two nitrogen atoms, which may influence its biological activity. The presence of the 4-bromophenyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.

Structural Formula

C12H14BrN2\text{C}_{12}\text{H}_{14}\text{BrN}_{2}

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives of 2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines:

  • Compound 9e , a dithiocarbamate derivative, demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines without inducing necrotic cell death. Instead, it promoted apoptosis through a caspase-dependent pathway .

IC50 Values of Compound 9e

Cell LineIC50 Value (µM)
CaSki7.5
MDA-MB-2318.0
SK-Lu-19.0

The mechanism by which these compounds exert their effects involves several pathways:

  • Apoptosis Induction : Compound 9e was shown to activate caspases, leading to programmed cell death in tumor cells while sparing normal lymphocytes .
  • Selectivity : The compound exhibited greater selectivity for tumor cells over human lymphocytes, suggesting a favorable therapeutic index .

Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that compound 9e has promising pharmacokinetic properties suitable for drug development .

Multicomponent Synthesis

A study reported the synthesis of several new derivatives of 2,5-diazabicyclo[2.2.1]heptane through multicomponent reactions, emphasizing the importance of molecular diversity in drug discovery. The synthesized compounds were evaluated for their biological activity, with several showing promising antiproliferative effects.

Comparative Analysis with Other Compounds

Research has compared the biological activity of 2,5-diazabicyclo[2.2.1]heptane derivatives with other known anticancer agents:

Compound NameNotable Activities
ErlotinibEGFR inhibitor
Compound 9eApoptosis inducers with tumor selectivity
Quinazoline derivativesAntiproliferative effects on various cancers

Q & A

Q. What are the key synthetic routes for 2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves multi-step protocols, including:

  • Transannular cyclization : Starting from trans-4-hydroxy-L-proline derivatives, with bromophenyl groups introduced via nucleophilic substitution or Suzuki coupling .
  • Directed metalation : Lithiation of protected intermediates followed by electrophilic quenching (e.g., bromophenyl reagents) to install substituents .
  • Staudinger reduction : Used to form bicyclic frameworks, with temperature (0–25°C) and solvent (THF/toluene) critical for controlling stereoselectivity . Yields range from 40–75%, with enantiomeric excess (ee) dependent on chiral auxiliaries or catalysts.

Q. How is the structural characterization of this compound performed, and what analytical methods resolve its stereochemistry?

Key methods include:

  • X-ray crystallography : Determines absolute configuration and bridgehead substituent orientation .
  • NMR spectroscopy : 1H^1H-NMR coupling constants (e.g., J=8.910.2HzJ = 8.9–10.2 \, \text{Hz}) differentiate endo vs. exo proton arrangements .
  • HPLC with chiral columns : Quantifies enantiopurity; e.g., Chiralpak AD-H columns resolve ee values >90% for (1S,4S)-isomers .

Q. What preliminary biological activities have been reported for 2,5-diazabicycloheptane derivatives, and how is this compound screened?

Derivatives show:

  • Receptor modulation : α7 nicotinic acetylcholine receptor (α7 nAChR) antagonism (IC50_{50} = 0.8–3.2 µM) in fluorescence-based assays .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution . Screening protocols involve in vitro binding assays (radioligand displacement) and phenotypic microbial growth inhibition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

Strategies include:

  • Chiral organocatalysts : (1S,4S)-2,5-diazabicycloheptane derivatives catalyze asymmetric Biginelli reactions (up to 46% ee) via hydrogen-bonding interactions .
  • Borohydride reduction : Stereocontrol via in situ formation of chiral borolidines (e.g., (-)-sparteine-mediated), achieving >95% ee for (1R,4R)-isomers . Table 1 : Optimization parameters for enantioselective synthesis.
ParameterEffect on eeOptimal Range
Catalyst loading↑ ee (10–20 mol%)15 mol%
Temperature↓ ee above 25°C0–5°C
Solvent polarity↑ ee (aprotic)Toluene/THF (3:1)

Q. What mechanistic insights explain its role in asymmetric catalysis, particularly in multicomponent reactions?

Proposed mechanisms involve:

  • Dual activation : The bicyclic amine acts as a Brønsted base, deprotonating urea in Biginelli reactions while coordinating aldehydes via H-bonding (Scheme 3 in ).
  • Transition-state organization : Rigid bicyclic framework enforces facial selectivity, favoring (S)-enantiomer formation (18–37% ee) . Kinetic studies (e.g., Eyring plots) reveal ΔG‡ = 18–22 kcal/mol, consistent with rate-limiting iminium intermediate formation .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values) be resolved for this compound?

Discrepancies arise from:

  • Assay variability : Radioligand vs. fluorescence-based receptor binding (e.g., α7 nAChR IC50_{50} differs by 2.5-fold) .
  • Solubility limitations : Poor aqueous solubility (>100 µM in PBS) reduces apparent potency in cell-based assays . Mitigation strategies:
  • Use standardized assay protocols (e.g., CEREP panel for receptor profiling).
  • Employ co-solvents (DMSO ≤0.1%) to enhance bioavailability without cytotoxicity .

Q. What computational methods predict structure-activity relationships (SAR) for 2,5-diazabicycloheptane derivatives?

  • Docking simulations : AutoDock Vina models predict bromophenyl substituents occupy hydrophobic pockets in α7 nAChR (binding energy = -9.2 kcal/mol) .
  • QSAR models : Hammett constants (σ+^+ = 0.78 for 4-Br) correlate with antimicrobial logP values (2.1–3.4) .
  • DFT calculations : NBO analysis shows intramolecular H-bonding stabilizes boat conformations (ΔE = 2.3 kcal/mol) .

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